molecular formula C14H23NO4 B3323713 (S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate CAS No. 168772-32-5

(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B3323713
CAS No.: 168772-32-5
M. Wt: 269.34 g/mol
InChI Key: ZUQSKYAYHQZQFX-LLVKDONJSA-N
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Description

(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate is a chiral spirocyclic compound featuring a formyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Its molecular formula is C₁₄H₂₃NO₄, with a molar mass of 269.34 g/mol . The compound is structurally characterized by a 1-oxa-4-azaspiro[4.5]decane core, where the spiro junction bridges a tetrahydrofuran and piperidine ring. The (S)-configuration at the formyl-bearing carbon renders it enantiomerically distinct, influencing its reactivity and applications in asymmetric synthesis .

Key applications include its role as a building block in catalytic O-silylative aldol reactions for synthesizing diazo compounds (e.g., tert-butyl (R)-3-((R)-2-diazo-3-ethoxy-3-oxo-1-((trimethylsilyl)oxy)propyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxylate) with high diastereomeric purity (10:1 dr) .

Properties

IUPAC Name

tert-butyl (3S)-3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-11(9-16)10-18-14(15)7-5-4-6-8-14/h9,11H,4-8,10H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQSKYAYHQZQFX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC12CCCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COC12CCCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168772-32-5
Record name 168772-32-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate, with CAS number 168772-32-5, is a compound of significant interest in medicinal and synthetic chemistry. This article explores its biological activity, including its chemical properties, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Melting Point54-59 °C
Storage Temperature-20 °C
Optical Activity[α]22/D -69.0° (c = 1% in chloroform)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within this class can act as inhibitors of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This mechanism has been explored in studies focusing on antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Therapeutic Applications

  • Antibacterial Activity :
    • The compound has shown promising results as a dual inhibitor of DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA processes. In vitro assays demonstrated that derivatives of this compound can inhibit bacterial growth effectively, suggesting potential use in treating infections caused by resistant bacterial strains .
  • Chemical Synthesis :
    • Beyond its biological implications, this compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various spirocyclic compounds, including (S)-tert-butyl 3-formyl derivatives. The results indicated that certain analogs exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against E. coli, highlighting their potential as effective antibacterial agents .

Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of spirocyclic compounds revealed that modifications at the carboxylate position significantly influence antibacterial potency. The presence of the tert-butyl group was found to enhance solubility and bioavailability, making it a favorable candidate for further development .

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • (S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate serves as an important precursor in the synthesis of various complex organic molecules. Its unique spirocyclic structure allows for the introduction of multiple functional groups, making it a versatile building block in synthetic organic chemistry.
  • Synthesis of Peptides and Amino Acids :
    • The compound is utilized in peptide synthesis due to its ability to form stable intermediates. It can be used to introduce specific side chains into peptide sequences, enhancing the diversity of synthetic peptides for research and therapeutic purposes.
  • Chiral Auxiliary :
    • As a chiral auxiliary, this compound can facilitate asymmetric synthesis, allowing chemists to produce enantiomerically enriched compounds efficiently.

Medicinal Chemistry Applications

  • Potential Drug Development :
    • The compound has been explored for its potential in drug development, particularly in creating novel therapeutics targeting various diseases. Its structural features may contribute to bioactivity, making it a candidate for further pharmacological studies.
  • Antimicrobial Activity :
    • Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents.

Case Study 1: Synthesis of Novel Anticancer Agents

Researchers have synthesized a series of compounds based on this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action.

Case Study 2: Asymmetric Synthesis

In a study focused on asymmetric synthesis, this compound was employed as a chiral auxiliary in the synthesis of β-amino acids. The method demonstrated high enantioselectivity and yield, showcasing the compound's utility in producing chiral building blocks for pharmaceuticals.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Physicochemical Properties
Property This compound Ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate
IR (cm⁻¹) 1736 (C=O), 1692 (Boc), 1250 (C-O) 1720 (ester C=O), 1650 (ketone C=O)
HRMS (ESI+) [M + Na]⁺: 452.2439 Not reported
Optical Rotation [α]²⁰D = +13.3 (c = 1.0, CH₂Cl₂) N/A

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate?

The synthesis typically involves multi-step organic reactions, including spirocycle formation and functional group transformations. For example, similar spirocyclic compounds are synthesized via condensation between benzoyl precursors and spirocyclic intermediates under controlled conditions, with protecting groups (e.g., tert-butyl carbamate) ensuring regioselectivity . Key steps may include:

  • Spirocyclization : Use of acid-catalyzed ring closure.
  • Formylation : Introduction of the aldehyde group via Vilsmeier-Haack or other formylation reagents.
  • Chiral resolution : Separation of enantiomers using chiral HPLC or enzymatic resolution if racemic mixtures form .

Q. How can the purity and stereochemical integrity of this compound be validated after synthesis?

Employ orthogonal analytical techniques:

  • HPLC-MS : Quantify purity and detect impurities.
  • Chiral chromatography : Confirm enantiomeric excess (e.g., Chiralpak® columns).
  • X-ray crystallography or NMR spectroscopy (e.g., NOESY for spatial configuration) to resolve stereochemical ambiguities .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator. Avoid exposure to moisture or light, as spirocyclic ethers and aldehydes may degrade via hydrolysis or oxidation. Stability studies for analogous compounds suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for spirocyclic intermediates?

Use density functional theory (DFT) to model transition states and identify energy barriers in spirocyclization. For example:

  • Simulate intermediates to predict regioselectivity in ring closure.
  • Compare activation energies for competing pathways (e.g., 5- vs. 6-membered ring formation). Experimental validation via kinetic studies (e.g., in situ IR monitoring) can corroborate computational findings .

Q. How should researchers address contradictory data in biological activity assays involving this compound?

Contradictions may arise from assay conditions (e.g., solvent effects, protein binding). Mitigation strategies:

  • Dose-response curves : Use ≥10 concentrations to assess potency (IC₅₀/EC₅₀) across replicates.
  • Counter-screening : Test against unrelated targets to rule out nonspecific interactions.
  • Metabolic stability assays : Evaluate compound integrity in biological matrices (e.g., liver microsomes) .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Follow frameworks like Project INCHEMBIOL ():

  • Abiotic studies : Expose the compound to UV light, varying pH, and oxidants (e.g., H₂O₂) to simulate environmental conditions.
  • Biotic studies : Use soil or microbial consortia to assess biodegradation.
  • Analytical tools : LC-HRMS or GC-MS to identify degradation products and quantify half-lives .

Q. How can researchers resolve ambiguities in toxicological profiles when data is limited?

Apply read-across strategies using structurally similar compounds (e.g., tert-butyl spirocyclic carboxylates). For example:

  • In silico toxicity prediction : Tools like OECD QSAR Toolbox or Derek Nexus.
  • In vitro assays : Ames test for mutagenicity, hepatocyte assays for cytotoxicity. Note: Analogous compounds show low acute toxicity but require further chronic exposure studies .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterMethodAcceptance CriteriaReference
PurityHPLC-UV (C18 column)≥95% (area normalization)
Enantiomeric ExcessChiral HPLC≥98% ee
Aldehyde functionalityFT-IR1720 cm⁻¹ (C=O stretch)

Q. Table 2. Degradation Study Design

ConditionTest ParametersAnalytical Endpoint
Hydrolysis (pH 7.4)37°C, 72 hoursLC-HRMS for hydrolyzed products
Photolysis (UV 254 nm)25°C, 48 hoursGC-MS for radical intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate

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